L-Glucono-1,5-lactone
Overview
Description
L-Glucono-1,5-lactone, also known as L-gluconic acid delta-lactone, is an organic compound with the molecular formula C6H10O6. It is a white crystalline powder that is soluble in water. This compound is the cyclic ester of L-gluconic acid and is commonly used in various industrial and scientific applications due to its unique chemical properties .
Mechanism of Action
Target of Action
L-Glucono-1,5-lactone, a naturally-occurring food additive, primarily targets the enzyme Lactase-phlorizin hydrolase . This enzyme plays a crucial role in the metabolism of lactose in the human body.
Mode of Action
This compound has been shown to inhibit the transfer of phosphate from ATP to protein substrates . It achieves this by binding to receptor sites and inhibiting the activity of the targeted enzymes .
Biochemical Pathways
Upon ingestion, this compound hydrolyzes in water to form gluconic acid . This acid is then metabolized to 6-phospho-D-gluconate . The conversion of glucose to gluconic acid and then to 6-phospho-D-gluconate is a part of the pentose phosphate pathway, which plays a key role in cellular energy production.
Pharmacokinetics
It is known that the compound is soluble in water , which suggests that it can be readily absorbed and distributed in the body. More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
The primary result of this compound’s action is the inhibition of certain enzymes, leading to changes in metabolic pathways . Additionally, it has been shown to cause the pH to drop when present at 1 or 2% in a mineral media solution .
Action Environment
The action of this compound can be influenced by environmental factors such as pH and temperature . For instance, its hydrolysis to gluconic acid is pH-dependent . Furthermore, it has a melting point of 142-144°C , suggesting that its stability could be affected by high temperatures.
Biochemical Analysis
Biochemical Properties
L-Glucono-1,5-lactone plays a significant role in biochemical reactions. It is involved in the synthesis of important bioactive compounds and natural products, making it a valuable family of synthons for diverse types of transformations .
Cellular Effects
It is known that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level, including binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
It is known that it has a certain degree of stability and degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can also affect its localization or accumulation .
Subcellular Localization
It is known that it can be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Glucono-1,5-lactone is typically synthesized through the oxidation of glucose. The process involves the enzymatic oxidation of glucose using glucose oxidase, which converts glucose into gluconic acid. The gluconic acid then undergoes a lactonization reaction under acidic conditions to form this compound .
Industrial Production Methods
In industrial settings, this compound is produced on a large scale using microbial fermentation. The fermentation process employs specific strains of microorganisms, such as Aspergillus niger, which oxidize glucose to gluconic acid. The gluconic acid is then converted to this compound through a controlled lactonization process .
Chemical Reactions Analysis
Types of Reactions
L-Glucono-1,5-lactone undergoes various chemical reactions, including:
Hydrolysis: In aqueous solutions, this compound hydrolyzes to form L-gluconic acid.
Oxidation: It can be further oxidized to produce gluconic acid derivatives.
Reduction: Reduction reactions can convert this compound to other sugar alcohols.
Common Reagents and Conditions
Hydrolysis: Water, with the reaction rate increased by heat and high pH.
Oxidation: Common oxidizing agents include bromine and chromium (VI) reagents.
Reduction: Sodium borohydride is often used as a reducing agent.
Major Products Formed
Hydrolysis: L-gluconic acid.
Oxidation: Various gluconic acid derivatives.
Reduction: Sugar alcohols such as L-gulonic acid.
Scientific Research Applications
L-Glucono-1,5-lactone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of bioactive compounds and natural products.
Biology: It serves as a growth factor in structural biology studies.
Medicine: This compound is used in the formulation of pharmaceuticals and as a protein coagulant.
Industry: It is employed as an acidifier, leavening agent, and preservative in the food industry.
Comparison with Similar Compounds
L-Glucono-1,5-lactone is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:
D-Glucono-1,5-lactone: The D-isomer of gluconolactone.
L-Galactono-1,4-lactone: A similar lactone derived from L-galactonic acid.
Gluconic acid delta-lactone: Another form of gluconolactone.
This compound stands out due to its specific applications in various fields and its unique mechanism of action.
Properties
IUPAC Name |
(3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-5,7-10H,1H2/t2-,3-,4+,5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHOQVHQSTUBQQK-KLVWXMOXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(=O)O1)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]1[C@@H]([C@H]([C@@H](C(=O)O1)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90-80-2 | |
Record name | gluconolactone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758238 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does L-Glucono-1,5-lactone interact with scyllo-inositol dehydrogenase, and what are the downstream effects?
A1: this compound acts as a substrate for scyllo-inositol dehydrogenase (sIDH), a bacterial enzyme involved in L-glucose metabolism. [, , , ] Crystal structures reveal that this compound binds within the enzyme's catalytic site, interacting with key residues like Lys106, Asp191, His195, and His318. [, , , ] Notably, His318, located on a loop from an adjacent subunit, plays a crucial role in substrate recognition. []
Q2: What is the role of Arg178 in scyllo-inositol dehydrogenase's ability to bind this compound?
A2: Arg178, situated at the entrance of the enzyme's catalytic site, appears crucial for substrate recognition, influencing the enzyme's preference for L-glucose and inositols. [, , ] Studies using an R178A mutant of sIDH revealed a complete loss of activity for both scyllo-inositol and myo-inositol. [, ] Interestingly, the mutant retained its activity towards L-glucose, exhibiting a similar catalytic efficiency as the wild-type enzyme. [, ] Structural analysis of the R178A mutant showed a disrupted orientation of Asp191, a key catalytic residue, highlighting the importance of Arg178 in maintaining the correct positioning of Asp191 for optimal catalytic activity. [, ]
Q3: Can you elaborate on the broader significance of sIDH's substrate specificity and its classification within the GFO/IDH/MocA family?
A3: The unique substrate specificity of sIDH, accepting both L-glucose and inositols, prompted a re-evaluation of the enzyme's classification within the GFO/IDH/MocA family. [] Phylogenetic analysis coupled with the distinct structural features observed in sIDH, particularly the role of Arg178 and His318 in substrate binding, led researchers to propose a novel subfamily within this larger enzyme family. [] This finding holds significant implications for characterizing other poorly understood enzymes within this family, potentially uncovering novel enzymatic activities and expanding our understanding of carbohydrate metabolism.
Q4: Besides its role in L-glucose metabolism, are there other known applications or functions of this compound?
A4: While the provided research focuses primarily on the interaction of this compound with sIDH, its use as a key intermediate in the chirospecific synthesis of D-erythro-sphinganine and L-threo-sphinganine, biologically relevant sphingolipids, has been documented. [] This highlights the potential of this compound as a chiral building block for synthesizing complex molecules with potential therapeutic applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.